(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
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Overview
Description
The compound (5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene and (5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene are complex organic molecules. These compounds belong to the class of cyclopenta[a]phenanthrenes, which are polycyclic aromatic hydrocarbons with significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. The process begins with the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of the specific substituents at the desired positions. Common synthetic routes include Friedel-Crafts alkylation, Diels-Alder reactions, and various cyclization techniques. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, high-pressure systems, and automated synthesis platforms can enhance efficiency and scalability. Purification methods such as chromatography and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
These compounds undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen, typically using hydrogen gas and metal catalysts.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen gas.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides, amines, or ethers.
Scientific Research Applications
These compounds have diverse applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules and as model compounds in reaction mechanism studies.
Biology: Studied for their interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials with unique properties.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, they may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- (5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
- (5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-propylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Uniqueness
The uniqueness of these compounds lies in their specific stereochemistry and substituent patterns, which confer distinct chemical and biological properties. Compared to similar compounds, they may exhibit different reactivity, binding affinity, and biological activity, making them valuable for various applications.
Properties
Molecular Formula |
C57H98 |
---|---|
Molecular Weight |
783.4 g/mol |
IUPAC Name |
(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C29H50.C28H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6;1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h8,10,20-27H,7,9,11-19H2,1-6H3;7,9,19-26H,8,10-18H2,1-6H3/t21-,22-,23-,24+,25-,26+,27+,28+,29-;20-,21-,22-,23+,24-,25+,26+,27+,28-/m11/s1 |
InChI Key |
UWMUUPHZSXKMGD-VUAXHRFWSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC=C4)C)C)C(C)C.C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC=C4)C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC=C4)C)C)C(C)C.CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC=C4)C)C |
Origin of Product |
United States |
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